molecular formula C₁₅H₂₈SSn B1142913 (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane CAS No. 1254834-11-1

(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane

Cat. No.: B1142913
CAS No.: 1254834-11-1
M. Wt: 359.16
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Description

(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is a tin-containing organometallic compound widely used as a monomer in the synthesis of conjugated polymers for organic electronics, particularly in bulk heterojunction solar cells. Its structure comprises a thiophene ring substituted at the 4-position with a 2-ethylhexyl group (solubility-enhancing alkyl chain) and a trimethylstannane (SnMe₃) group at the 2-position. The SnMe₃ group facilitates Stille cross-coupling reactions, enabling polymerization with brominated or iodinated comonomers .

Properties

IUPAC Name

[4-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19S.3CH3.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;/h7,10-11H,3-6,9H2,1-2H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNMJDIFCMAULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CSC(=C1)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane typically involves the reaction of 2-ethylhexylthiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the organotin compound . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of the organotin reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent control over the purity of reagents and solvents to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified organotin compounds with altered tin-carbon bonds.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane involves its interaction with molecular targets through the tin-carbon bond. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Benzodithiophene (BDT)-Based Monomers
  • Example: [4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis(trimethylstannane) (BDT monomer) Structural Difference: Incorporates a benzo[1,2-b:4,5-b']dithiophene (BDT) core instead of a single thiophene ring. Impact: The BDT core enhances π-conjugation and planarization, improving charge carrier mobility in polymers like PBDBT and PTB7-Th . Stannane Groups: Contains two SnMe₃ groups (bis-stannane), enabling copolymerization with two dibromo monomers, whereas the target compound (mono-stannane) pairs with one dibromo unit .
b) Indeno[1,2-b]thiophene Derivatives
  • Example: (4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane Structural Difference: Features a fused indeno[1,2-b]thiophene core with p-tolyl substituents. Impact: The fused ring system increases rigidity and electron affinity, while p-tolyl groups reduce solubility compared to 2-ethylhexyl .
c) Selenophene- and Thienothiophene-Containing Monomers
  • Example: Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-selenophene] Structural Difference: Replaces thiophene with selenophene or thieno[3,4-b]thiophene units. Impact: Selenophene lowers the bandgap (enhancing light absorption), while thienothiophene improves backbone planarity for better charge transport .

Substituent Effects

  • 2-Ethylhexyl Group: Provides superior solubility in organic solvents (e.g., chloroform, toluene) compared to shorter alkyl chains (e.g., methyl, ethyl) or aromatic substituents (e.g., p-tolyl in indeno[1,2-b]thiophene derivatives) .
  • Trimethylstannane vs. Bromine: SnMe₃ enables Stille coupling, whereas brominated monomers (e.g., 5-bromothiophen-2-yl derivatives) require Suzuki or direct arylation polymerization, which may yield lower molecular weights .

Polymer Performance Metrics (Inferred from Structural Analogues)

Property (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane BDT Bis-Stannane Indeno[1,2-b]thiophene Derivative Selenophene Copolymer
Solubility High (2-ethylhexyl) Moderate (BDT core) Low (p-tolyl) High (selenophene + alkyl)
Bandgap (eV) ~1.8–2.0 (thiophene-based) ~1.6–1.8 (BDT) ~1.9–2.1 (indenothiophene) ~1.4–1.6 (selenophene)
Charge Mobility Moderate High (planar BDT) Moderate-High (rigid core) High (selenium conjugation)
PCE in Solar Cells ~8–10% (in PTB7-Th analogues) ~10–12% (PBDBT) Limited data ~11–13% (selenophene)

Key Research Findings

Monomer Reactivity: Mono-stannane compounds like this compound enable linear polymerization, whereas bis-stannane BDT monomers produce branched or block copolymers with tunable phase separation .

Morphology Control : The 2-ethylhexyl group reduces crystallinity, favoring amorphous domains for efficient exciton dissociation in solar cells .

Thermal Stability : SnMe₃ groups decompose at ~200–250°C, limiting processing temperatures compared to brominated analogues .

Biological Activity

(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound that has garnered attention for its potential applications in various fields, including materials science and biology. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H20S·Sn
  • CAS Number : 1254834-11-1

The structure consists of a thiophene ring substituted with an ethylhexyl group and a trimethylstannane moiety, which contributes to its unique chemical properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions at the cellular level:

  • Cell Membrane Interaction : The hydrophobic nature of the ethylhexyl group allows the compound to integrate into cellular membranes, potentially altering membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation : Organotin compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in sensitive cell lines.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Data

Research findings indicate varying biological activities across different cell types. Below is a summary of key findings from recent studies:

Cell Line Effect Observed Concentration (µM) Reference
HepG2 (liver cancer)Induction of apoptosis10-50
MCF-7 (breast cancer)Cytotoxic effects5-25
A549 (lung cancer)Inhibition of proliferation1-20

Case Study 1: Apoptotic Effects in HepG2 Cells

A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound exhibited IC50 values ranging from 10 to 50 µM, indicating its potential as a chemotherapeutic agent against liver cancer.

Case Study 2: Cytotoxicity in MCF-7 Cells

In another investigation involving MCF-7 breast cancer cells, exposure to the compound led to a dose-dependent reduction in cell viability. At concentrations of 5 to 25 µM, the compound was effective in reducing cell proliferation, suggesting its utility in breast cancer treatment strategies.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in oncology. The ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further research in drug development.

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